Des-asp1 angiotensin I acetate

Description

Overview of the Renin-Angiotensin System (RAS) Cascade

The classical RAS cascade is initiated when the enzyme renin, produced by the kidneys, cleaves angiotensinogen, a glycoprotein (B1211001) synthesized by the liver, to form the decapeptide Angiotensin I (Ang I). Ang I is generally considered to be biologically inactive. The primary effector of the classical RAS is Angiotensin II (Ang II), a potent vasoconstrictor, which is formed from Ang I by the action of Angiotensin-Converting Enzyme (ACE), found predominantly in the vascular endothelial cells of the lungs. Ang II exerts its effects by binding to specific receptors, primarily the AT1 receptor, leading to vasoconstriction, stimulation of aldosterone (B195564) secretion from the adrenal cortex, and increased sodium and water reabsorption by the kidneys, all of which contribute to an increase in blood pressure. bohrium.com

However, the RAS is now understood to be far more complex, with alternative pathways and a variety of other bioactive angiotensin peptides. These peptides can have effects that are similar to, or in some cases, counter-regulatory to Ang II.

Position of Des-asp1 Angiotensin I (DAA-I) within the Angiotensin Peptide Network

Des-asp1 angiotensin I (DAA-I), also known as Angiotensin-(2-10), occupies a significant position within the intricate network of the Renin-Angiotensin System. It is formed from Angiotensin I through the action of aminopeptidases, which remove the N-terminal aspartic acid residue. mdpi.com

DAA-I serves as a direct precursor to Angiotensin III (Ang III). This conversion is catalyzed by the Angiotensin-Converting Enzyme (ACE), which cleaves the C-terminal dipeptide from DAA-I. nih.govnih.gov This pathway for Ang III formation is an alternative to the classical pathway where Ang II is converted to Ang III by aminopeptidase (B13392206) A. The existence of this alternate route highlights the complexity and redundancy within the RAS.

Figure 1: Simplified Schematic of the Renin-Angiotensin System Highlighting the Position of Des-asp1 Angiotensin I

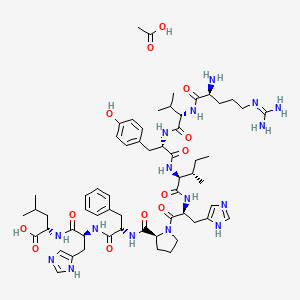

Structure

2D Structure

Properties

Molecular Formula |

C60H88N16O13 |

|---|---|

Molecular Weight |

1241.4 g/mol |

IUPAC Name |

acetic acid;(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C58H84N16O11.C2H4O2/c1-7-34(6)48(73-52(79)42(25-36-17-19-39(75)20-18-36)69-54(81)47(33(4)5)72-49(76)40(59)15-11-21-64-58(60)61)55(82)70-44(27-38-29-63-31-66-38)56(83)74-22-12-16-46(74)53(80)68-41(24-35-13-9-8-10-14-35)50(77)67-43(26-37-28-62-30-65-37)51(78)71-45(57(84)85)23-32(2)3;1-2(3)4/h8-10,13-14,17-20,28-34,40-48,75H,7,11-12,15-16,21-27,59H2,1-6H3,(H,62,65)(H,63,66)(H,67,77)(H,68,80)(H,69,81)(H,70,82)(H,71,78)(H,72,76)(H,73,79)(H,84,85)(H4,60,61,64);1H3,(H,3,4)/t34-,40-,41-,42-,43-,44-,45-,46-,47-,48-;/m0./s1 |

InChI Key |

HKLUMHBEAITZQQ-DPXCOALESA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CN=CN4)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)N.CC(=O)O |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CN=CN4)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)N.CC(=O)O |

Origin of Product |

United States |

Research Methodologies and Experimental Models

In Vivo Animal Models

Animal models have been instrumental in understanding the systemic and organ-specific effects of Des-asp1 angiotensin I acetate (B1210297). These models allow for the examination of complex physiological responses in a living organism.

Conscious Rat Models for Hemodynamic and Steroidogenic Studies

Conscious, unrestrained rat models are vital for studying the cardiovascular and endocrine effects of Des-asp1 angiotensin I acetate without the confounding influences of anesthesia. In these models, the compound has been shown to elicit dose-dependent increases in mean arterial pressure (MAP), serum aldosterone (B195564), and serum corticosterone (B1669441). nih.gov Studies have demonstrated that this compound exhibits approximately 14% of the pressor potency of angiotensin I and angiotensin II, and 60% of the potency of angiotensin III in elevating MAP. nih.gov

Regarding its steroidogenic activity, this compound is less potent than angiotensin I, II, or III in stimulating aldosterone release, possessing only 8%, 11%, and 17% of their respective potencies. nih.gov However, all these angiotensin peptides are equipotent in increasing serum corticosterone levels. nih.gov A significant portion of the pressor and steroidogenic activities of this compound is dependent on its conversion to angiotensin III by converting enzyme, an effect that can be inhibited by converting enzyme inhibitors. nih.govnih.gov

| Parameter | This compound Potency vs. Angiotensin II | This compound Potency vs. Angiotensin III | Key Finding |

| Mean Arterial Pressure | 14% | 60% | Pressor effect is partially dependent on conversion to Angiotensin III. nih.gov |

| Aldosterone Release | 8% | 17% (vs. AI) | Less potent than other angiotensins in stimulating aldosterone. nih.gov |

| Corticosterone Release | Equally potent | Equally potent | All angiotensins tested showed similar potency. nih.gov |

Isolated Organ Perfusion Systems (e.g., Rat Kidney, Lung)

Isolated organ perfusion systems allow for the direct investigation of the effects of this compound on specific organs, independent of systemic hemodynamic and neural influences.

Rat Kidney: In the isolated perfused rat kidney, this compound induces a dose-related pressor response, indicating a direct vasoconstrictor effect on the renal vasculature. nih.gov This effect is mediated through the activation of AT1 receptors, as it can be markedly attenuated by the AT1 receptor blocker, losartan. nih.gov Studies comparing its effect to angiotensin II have shown a similar pattern of renal vasoconstriction. nih.gov

Rat Lung: The isolated perfused rat lung model has been used to study the metabolism and pressor effects of angiotensin peptides. In this system, this compound (as Angiotensin III) causes dose-related increases in pulmonary arterial pressure, with a pressor activity similar to that of angiotensin I and II on a molar basis. researchgate.net The vasoconstrictor responses to these peptides in the pulmonary vascular bed are inhibited by the AT1 receptor antagonist, losartan. researchgate.net

Vascular Reactivity Studies in Aortic Rings

Vascular reactivity studies using isolated aortic rings are a common in vitro method to assess the direct effects of vasoactive substances on blood vessels. In this model, this compound has been shown to induce concentration-dependent contractions of aortic rings from normotensive Wistar Kyoto (WKY) rats and spontaneously hypertensive rats (SHR). nih.gov This contractile response is mediated by AT1 receptors, as it is attenuated by the AT1 receptor antagonist, losartan, but not by the AT2 receptor antagonist, PD123319. nih.gov

Interestingly, the response of aortic rings to this compound in SHR is significantly lower than in WKY rats. nih.gov Furthermore, in SHR, but not in WKY rats, this compound can attenuate the contractile response to angiotensin III in a concentration-dependent manner. nih.govscilit.com Removal of the endothelium in aortic rings increases the sensitivity and maximal response to both this compound and angiotensin II. nih.gov

Hypertensive Animal Models (e.g., SHR, DOCA-salt)

Hypertensive animal models are crucial for understanding the role of the renin-angiotensin system and its components, including this compound, in the pathophysiology of hypertension.

Spontaneously Hypertensive Rats (SHR): Studies in SHR have revealed altered responses to and metabolism of angiotensin peptides. For instance, the contractile response of aortic rings to angiotensin III and Des-asp1 angiotensin I is lower in SHR compared to normotensive WKY rats. nih.gov In the renal and mesenteric vasculature of SHR, Des-asp1 angiotensin I has been shown to attenuate the pressor action of angiotensin III more markedly than in WKY rats. nih.gov Research also indicates that prehypertensive SHR exhibit defective natriuretic responses to angiotensin III, which is linked to impaired Ang III/AT2R signaling in the kidneys. mdpi.comnih.gov Furthermore, the formation of Des-asp1 angiotensin I from angiotensin I in the hypothalamus is significantly higher in SHR compared to normotensive control rats. nih.gov

Deoxycorticosterone Acetate (DOCA)-salt Hypertensive Rats: The DOCA-salt model is a low-renin, salt-sensitive model of hypertension. dntb.gov.uascielo.br In this model, as in SHR, the rate of formation of Des-asp1 angiotensin I in hypothalamic homogenates is significantly higher than in normotensive rats, suggesting a potential role for this peptide in the central mechanisms of this form of hypertension. nih.gov

| Animal Model | Tissue/System | Key Finding with this compound/Angiotensin III | Reference |

| SHR | Aortic Rings | Lower contractile response compared to WKY rats. | nih.gov |

| SHR | Renal & Mesenteric Vasculature | Marked attenuation of Angiotensin III's pressor action. | nih.gov |

| SHR | Kidney | Defective natriuretic response and impaired AT2R signaling. | mdpi.comnih.gov |

| SHR & DOCA-salt | Hypothalamus | Significantly higher rate of Des-asp1 angiotensin I formation. | nih.gov |

Glial Cell and Tumor Models

The role of the local renin-angiotensin system in the brain and in tumor biology is an emerging area of research. In vitro studies using primary cultures from rat brain have shown that glia-enriched cells degrade Des-asp1-[Ile5]-Ang I and [Ile5]-Ang III significantly faster than neuron-enriched cells. pnas.org This suggests a role for glial cells in the metabolism of angiotensin peptides within the central nervous system.

In the context of tumors, particularly glioblastoma, the renin-angiotensin system is implicated in tumor growth, angiogenesis, and inflammation. biorxiv.orgphysiology.org Angiotensin II, which can be formed from Des-asp1 angiotensin I, promotes glioblastoma cell growth, and its effects can be mediated through both AT1 and AT2 receptors. nih.gov Components of the renin-angiotensin system are expressed on glioblastoma multiforme cancer stem cells, suggesting a role in tumor progression. nih.gov While direct studies on this compound in these models are less common, its position as a precursor to angiotensin III and its metabolism within the brain highlight its potential significance in these pathologies.

In Vitro Cellular and Subcellular Systems

In vitro studies using cultured cells and subcellular fractions provide a controlled environment to dissect the molecular and cellular mechanisms of action of this compound (Angiotensin III). These systems have been pivotal in understanding its signaling pathways and direct cellular effects.

In cultured vascular smooth muscle cells (VSMCs) from both Wistar rats and spontaneously hypertensive rats (SHRs), angiotensin III has been shown to stimulate the phosphorylation of STAT3 in a concentration-dependent manner, similar to angiotensin II. mdpi.com This activation of the JAK2/STAT3 pathway leads to the secretion and increased mRNA expression of interleukin-6 (IL-6), indicating a pro-inflammatory role. mdpi.com The effect on IL-6 production is more pronounced in VSMCs from SHRs and is mediated through AT1 receptors. mdpi.com

Studies using isolated zona glomerulosa cells from rat adrenals have demonstrated that Des-asp1 angiotensin I has weak steroidogenic effects relative to angiotensin III. nih.gov This suggests that its conversion to angiotensin III is a key step for its full aldosterone-stimulating activity.

In freshly isolated rat glomeruli and cultured human podocytes, angiotensin III has been found to generate high levels of nitric oxide (NO) through the activation of the angiotensin II type 2 receptor (AT2R). This NO production, in turn, influences intracellular calcium signaling and leads to changes in podocyte volume and the actin cytoskeleton.

Furthermore, research on cultured neuronal and glial cells from rat brains has revealed that glia-enriched cultures metabolize Des-asp1-[Ile5]-Ang I and [Ile5]-Ang III more rapidly than neuron-enriched cultures, highlighting the role of glial cells in the processing of these peptides in the central nervous system.

| Cell/System Type | Effect of this compound/Angiotensin III | Signaling Pathway/Mediator |

| Vascular Smooth Muscle Cells | STAT3 phosphorylation, IL-6 secretion | JAK2/STAT3, AT1R |

| Isolated Adrenal Glomerulosa Cells | Weak aldosterone stimulation | Dependent on conversion to Angiotensin III |

| Isolated Glomeruli/Podocytes | Nitric oxide production, changes in cell volume | AT2R, NO, Calcium signaling |

| Cultured Glial Cells | Rapid metabolism of Des-asp1 angiotensin I | - |

Analytical and Biochemical Techniques

Radioimmunoassay (RIA) is a highly sensitive and specific technique used for the quantification of angiotensin peptides, including Des-asp1 angiotensin I and its metabolites, in biological fluids and tissue extracts. diasource-diagnostics.comnih.gov The principle of RIA is based on a competitive binding reaction where the peptide of interest in a sample competes with a radiolabeled standard (e.g., ¹²⁵I-labeled peptide) for a limited number of binding sites on a specific antibody. diasource-diagnostics.comnih.gov

The process involves incubating the sample or standard with the specific antibody and a known amount of radiolabeled peptide. After reaching equilibrium, the antibody-bound fraction is separated from the unbound fraction, and the radioactivity is measured using a gamma counter. The concentration of the peptide in the unknown sample is determined by comparing its ability to displace the radiolabeled peptide with that of known concentrations of a non-labeled standard, from which a standard curve is generated. nih.gov To ensure accuracy, samples are often pre-treated, for instance, with an ethanol (B145695) precipitation step, to remove interfering substances from the plasma before the assay. nih.gov

High-Performance Liquid Chromatography (HPLC) is an essential analytical technique for the separation, identification, and purification of Des-asp1 angiotensin I and other closely related angiotensin peptides from complex biological mixtures. nih.gov Reversed-phase HPLC is the most common modality used for this purpose. In this method, peptides are separated based on their hydrophobicity through differential partitioning between a nonpolar stationary phase (e.g., silica (B1680970) bonded with C8 or C18 alkyl chains) and a polar mobile phase. hplc.eu

A gradient of an organic solvent, typically acetonitrile, is used to elute the peptides from the column, with more hydrophobic peptides being retained longer. nih.gov The high resolution of HPLC allows for the separation of peptides that differ by only a single amino acid. nih.gov

For purity assessment of a this compound standard, HPLC can identify and quantify structurally related impurities, such as degradation products or synthesis byproducts. nih.govresearchgate.net When combined with RIA or mass spectrometry, HPLC provides a powerful tool for accurately measuring the levels of specific angiotensin peptides in tissue and plasma extracts, verifying the immunoreactive identity of the peptides measured by RIA. nih.gov

| Analytical Technique | Principle | Application for Des-asp1 angiotensin I |

| Radioimmunoassay (RIA) | Competitive binding of labeled vs. unlabeled antigen to a specific antibody. | Quantification in plasma and tissue homogenates. |

| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and mobile phase. | Separation from other angiotensin peptides; Purity assessment. |

This interactive table outlines the principles and applications of key analytical techniques used in the study of Des-asp1 angiotensin I.

Fluorometric Assays for Enzyme Activity

Fluorometric assays are a cornerstone for studying the enzymatic pathways related to the production and degradation of this compound. These assays offer high sensitivity and a direct, continuous way to measure the activity of key enzymes like Angiotensin-Converting Enzyme (ACE) and Angiotensin-Converting Enzyme 2 (ACE2).

The fundamental principle of these assays involves the use of a synthetic peptide substrate that is chemically modified with both a fluorescent reporter group (fluorophore) and a quencher group. In its intact state, the substrate's fluorescence is suppressed by the quencher. When the enzyme cleaves the peptide at a specific site, the fluorophore is separated from the quencher, resulting in a measurable increase in fluorescence intensity. This increase is directly proportional to the enzyme's activity. sigmaaldrich.comscielo.br

For instance, to measure the activity of ACE, which converts this compound to Angiotensin-(1-7), a fluorogenic substrate is incubated with a biological sample (such as plasma or tissue homogenate). sigmaaldrich.comnih.gov The rate of fluorescence generation is monitored over time using a fluorometer, typically with an excitation wavelength around 320 nm and an emission wavelength around 405-420 nm. sigmaaldrich.comscielo.br Similarly, ACE2 activity, which generates this compound from Angiotensin I, can be quantified using a specific MCA-based peptide substrate that releases a free fluorophore upon cleavage. nih.gov The specificity of these assays is confirmed by demonstrating the inhibition of fluorescence development in the presence of known, specific inhibitors of the enzyme being studied. scielo.br

Enzyme Inhibition Studies (e.g., ACE Inhibitors, Aminopeptidase (B13392206) Inhibitors, Receptor Blockers)

Enzyme and receptor inhibition studies are pivotal for dissecting the metabolic pathways and mechanisms of action of this compound. By using specific inhibitors, researchers can identify the key enzymes involved in its synthesis and degradation, as well as the receptors through which it mediates its biological effects.

ACE Inhibitors : The administration of ACE inhibitors, such as enalapril (B1671234) and candesartan, has been shown to significantly increase the plasma levels of this compound. portlandpress.com This finding supports the role of ACE in the degradation of the peptide. By inhibiting ACE, these drugs prevent the conversion of this compound to Angiotensin-(1-7), leading to its accumulation. frontiersin.org

Aminopeptidase Inhibitors : Studies utilizing aminopeptidase inhibitors have revealed their role in the metabolism of this compound. For example, the aminopeptidase inhibitor amastatin (B1665947) significantly increases the potency and duration of action of this compound. nih.gov This indicates that aminopeptidases are involved in the degradation of this peptide in circulation.

Receptor Blockers : A significant body of research has established that the biological effects of this compound are mediated through the Angiotensin II Type 2 Receptor (AT2R). nih.govmdpi.com Numerous studies have demonstrated that the beneficial effects of this compound—such as reducing cardiac hypertrophy, fibrosis, and hypertension—are consistently blocked or blunted by the co-administration of the selective AT2R antagonist, PD123319. portlandpress.comnih.govahajournals.org Conversely, the Mas receptor antagonist, A779, does not inhibit the actions of this compound, indicating that its effects are not mediated through the Mas receptor, which is the primary receptor for Angiotensin-(1-7). portlandpress.comnih.govahajournals.org

The table below summarizes key findings from inhibitor studies.

| Inhibitor Class | Specific Inhibitor | Experimental Model | Key Finding | Reference(s) |

| ACE Inhibitor | Enalapril, Candesartan | Hypertensive rat models | Increased plasma levels of this compound. | portlandpress.com |

| Aminopeptidase Inhibitor | Amastatin | In vivo rat models | Increased potency and duration of action of this compound. | nih.gov |

| AT2 Receptor Blocker | PD123319 | Hypertensive rat models, cultured cardiomyocytes | Blunted or abolished the anti-hypertensive, anti-fibrotic, and anti-hypertrophic effects of this compound. | portlandpress.comnih.govnih.gov |

| Mas Receptor Blocker | A779 | Hypertensive rat models, cultured cardiomyocytes | Did not modify the protective effects of this compound. | portlandpress.comnih.govahajournals.org |

Western Blotting and Immunofluorescence for Protein Expression and Localization

Western blotting and immunofluorescence are indispensable techniques for investigating the molecular pathways affected by this compound. These methods allow for the quantification of protein expression and the visualization of protein localization within cells and tissues.

Western Blotting is used to measure changes in the abundance of specific proteins following treatment with this compound. In studies of cardiovascular remodeling, this technique has been used to show that the peptide can decrease the expression of pro-fibrotic proteins like collagen and transforming growth factor-β1 (TGF-β1). nih.gov It has also been employed to assess the peptide's influence on signaling pathways by detecting the phosphorylation status of key kinases, such as Akt and ERK1/2, and other proteins like Drp1. nih.govfrontiersin.org Furthermore, Western blotting has been used to analyze the expression levels of proteins involved in apoptosis (e.g., Bax, Bcl-2, Caspase-3) and autophagy (e.g., LC3-II, p62, BCN1), providing insights into the peptide's role in cell survival and protein quality control. frontiersin.org

Immunofluorescence complements Western blotting by providing spatial information about protein expression. This technique uses fluorescently labeled antibodies to visualize the location of specific proteins within cells via microscopy. For example, immunofluorescence has been utilized to demonstrate that this compound treatment alters the subcellular localization of the mitochondrial fission protein Drp1, causing it to move away from the mitochondria. nih.gov It has also been used to visualize and quantify changes in cellular morphology, such as cardiomyocyte size, and to assess cell proliferation by detecting the expression of markers like Proliferating Cell Nuclear Antigen (PCNA). ahajournals.orggla.ac.uk

| Technique | Target Protein(s) | Experimental Context | Finding | Reference(s) |

| Western Blot | Collagen, TGF-β1 | Cardiovascular damage in hypertensive rats | This compound decreased expression. | nih.gov |

| Western Blot | p-Akt, p-ERK1/2 | Signaling in cultured cardiomyocytes | This compound induced phosphorylation. | frontiersin.org |

| Western Blot | LC3-II, p62, BCN1 | Autophagy in cultured cardiomyocytes | This compound modulated autophagy markers. | frontiersin.org |

| Immunofluorescence | Drp1, Fis1 | Mitochondrial dynamics in cardiomyocytes | This compound altered Drp1 localization relative to mitochondria. | nih.gov |

| Immunofluorescence | Phalloidin (Actin) | Cardiomyocyte hypertrophy | This compound prevented norepinephrine-induced increases in cell area. | ahajournals.org |

| Immunofluorescence | PCNA | Vascular smooth muscle cell proliferation | This compound attenuated VSMC proliferation. | gla.ac.uk |

Calcium Imaging and Reporter Gene Assays for Signaling Cascade Analysis

To delve deeper into the intracellular signaling cascades initiated by this compound, researchers employ techniques like calcium imaging and reporter gene assays. These methods provide real-time functional data on cellular responses.

Calcium Imaging is used to measure changes in intracellular calcium (Ca²⁺) concentrations, which are critical second messengers in many signaling pathways, particularly in muscle and nerve cells. In studies on cardiomyocytes, fluorescent Ca²⁺ indicators, such as Fura-2AM, are loaded into the cells. nih.gov Upon stimulation, changes in Ca²⁺ levels are recorded using fluorescence microscopy. Research has shown that acute exposure of cardiomyocytes to this compound significantly increases the amplitude of Ca²⁺ transients and the sarcoplasmic reticulum's Ca²⁺ content. nih.gov This suggests that the peptide has a direct positive inotropic effect by enhancing the cellular mechanisms of excitation-contraction coupling. nih.gov

Reporter Gene Assays are versatile tools for studying the regulation of gene expression downstream of a signaling pathway. thermofisher.com While direct reporter gene assays specifically for the this compound receptor (AT2R) are less commonly detailed, the principle is widely applied in the field. This method involves linking the promoter of a gene of interest to a "reporter" gene (e.g., luciferase) that produces an easily measurable signal. Cells are transfected with this construct, and upon activation of the signaling pathway that controls the promoter, the reporter gene is expressed, and its product is quantified. In the context of this compound, this approach can be adapted to measure the transcriptional activity of downstream targets. For example, studies have measured the mRNA expression of hypertrophy gene markers like atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP) in response to hypertrophic stimuli. The ability of this compound to block the increased expression of these genes, an effect that is reversed by the AT2R antagonist PD123,319, serves as a functional readout of the peptide's signaling cascade, effectively acting as an endogenous reporter system. nih.gov

Q & A

Q. What are the structural characteristics and synthesis protocols for Des-asp1 angiotensin I acetate?

this compound ([Des-Asp¹-Ile⁵]angiotensin I) is a truncated peptide derivative of angiotensin I, lacking the N-terminal aspartic acid residue. Its synthesis typically involves solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu chemistry, followed by purification via reverse-phase HPLC and characterization using mass spectrometry (MS) and nuclear magnetic resonance (NMR) . Critical quality control steps include verifying purity (>98% by HPLC) and confirming sequence integrity through Edman degradation or tandem MS .

Q. What in vitro models are suitable for preliminary screening of this compound's biological activity?

H9c2 cardiomyocyte cell lines are commonly used to study angiotensin-related peptides due to their responsiveness to hypertrophic stimuli. Researchers should apply this compound at concentrations ranging from 10 nM to 1 µM, with angiotensin II (1 µM) as a positive control for hypertrophy. Key endpoints include cell size measurement (e.g., microscopy), collagen synthesis (via hydroxyproline assay), and apoptosis markers (e.g., caspase-3 activity) .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound's role in innate versus addiction-related drinking behaviors?

Evidence from rodent models shows that intracerebroventricular administration of this compound (10–100 ng/µL) selectively activates innate drinking behavior without reinforcing addictive patterns . To address discrepancies, researchers should:

Q. What experimental designs are optimal for comparing this compound and angiotensin II in endothelial dysfunction models?

A comparative study should:

- Treat human umbilical vein endothelial cells (HUVECs) with equimolar doses (e.g., 100 nM) of both peptides.

- Measure LOX-1 receptor activation via Western blot and reactive oxygen species (ROS) production (using DCFDA probes).

- Include angiotensin II type 1 receptor (AT₁R) knockout cells to confirm pathway specificity.

- Analyze capillary formation via Matrigel tube assays .

Q. How can advanced imaging techniques elucidate the spatial distribution of this compound in target tissues?

Matrix-assisted laser desorption/ionization (MALDI) imaging mass spectrometry (IMS) enables spatial mapping of this compound in brain or kidney sections. Key steps include:

- Cryosectioning tissues at 10–20 µm thickness.

- Applying α-cyano-4-hydroxycinnamic acid (CHCA) matrix.

- Calibrating with isotopic labeling (e.g., ¹³C-labeled peptide standards) .

Methodological and Data Analysis Questions

Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound?

- Use nonlinear regression (e.g., log[agonist] vs. response) to calculate EC₅₀ values.

- Apply mixed-effects models for longitudinal behavioral data to account for inter-individual variability.

- Report confidence intervals (95% CI) and effect sizes (e.g., Cohen’s d) for transparency .

Q. How should researchers validate the specificity of this compound in receptor binding assays?

- Perform competitive binding assays using ¹²⁵I-labeled angiotensin II and increasing concentrations of this compound.

- Calculate Ki values via Cheng-Prusoff equation.

- Validate with siRNA-mediated knockdown of putative receptors (e.g., AT₂R) .

Ethical and Reproducibility Considerations

Q. What ethical guidelines apply to studies using this compound in animal models?

- Follow ARRIVE 2.0 guidelines for reporting in vivo experiments.

- Justify sample sizes (e.g., power analysis with α = 0.05, β = 0.2).

- Include sham-operated controls for intracranial injection studies to distinguish peptide effects from surgical stress .

Q. How can researchers enhance reproducibility in angiotensin peptide research?

- Deposit raw mass spectrometry data in repositories like PRIDE or MetaboLights.

- Share behavioral datasets with Open Science Framework (OSF).

- Pre-register hypotheses and analysis plans on platforms like ClinicalTrials.gov for hypothesis-driven work .

Contradictory Findings and Future Directions

Q. Why does this compound lack fibrotic activity in some models despite structural similarity to angiotensin II?

Potential explanations include:

- Differential activation of AT₂R (anti-fibrotic) versus AT₁R (pro-fibrotic).

- Tissue-specific expression of aminopeptidases that metabolize the peptide.

- Epigenetic modulation of collagen genes (e.g., histone acetylation status).

Future studies should use AT₁R/AT₂R dual knockout mice and chromatin immunoprecipitation (ChIP) assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.